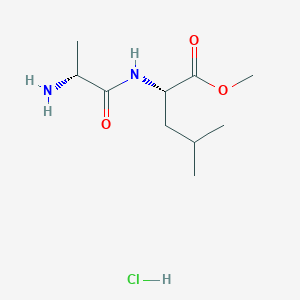
D-Alanyl-L-leucine, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D-Alanyl-L-leucine, methyl ester, hydrochloride” is a compound used as a building block for the preparation of peptides . It is a versatile reagent commonly used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of “D-Alanyl-L-leucine, methyl ester, hydrochloride” involves the use of L-Alanine methyl ester hydrochloride as a starting material . This compound is often used to synthesize dipeptides . A stock solution may be made by dissolving the compound in the solvent of choice. It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .Molecular Structure Analysis
The molecular formula of “D-Alanyl-L-leucine, methyl ester, hydrochloride” is C10H20N2O3 . The compound has a molecular weight of 216.277 Da . The InChI key of the compound is IYUKFAFDFHZKPI-AENDTGMFSA-N .Chemical Reactions Analysis
“D-Alanyl-L-leucine, methyl ester, hydrochloride” is involved in solution phase peptide synthesis . It has been used in the synthesis of alanine isoxazolidide . The reactions of presolvated electrons with glycine methyl ester and N-acetylalanylalanine methyl ester (N-aAAMe) have been investigated by electron spin resonance (ESR) spectroscopy and DFT calculations .Physical And Chemical Properties Analysis
“D-Alanyl-L-leucine, methyl ester, hydrochloride” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 337.9±22.0 °C at 760 mmHg . The compound has a molar refractivity of 57.2±0.3 cm3 . It is soluble in water at a concentration of 100 mg/ml .Scientific Research Applications
Solution Phase Peptide Synthesis
D-Alanyl-L-leucine, methyl ester, hydrochloride: is commonly used in solution phase peptide synthesis. It serves as a building block for creating dipeptides and longer peptide chains. This compound can react with other amino acid esters under controlled conditions to form the peptide bonds essential for constructing complex peptides .
Enzyme Studies
In enzyme research, this compound is valuable for studying enzyme-substrate interactions, particularly with proteases. By incorporating it into peptide substrates, researchers can observe the specificity and kinetics of enzymatic reactions, which is crucial for understanding enzyme mechanisms .
Biochemical Research
This compound plays a role in biochemical studies involving the differentiation of cells, such as the transformation of promastigotes into amastigotes within macrophages. It can be used to trace or inhibit specific biochemical pathways within cells .
Pharmaceutical Development
In the pharmaceutical industry, D-Alanyl-L-leucine, methyl ester, hydrochloride is used in the development of new drugs. It can act as an intermediate in the synthesis of more complex molecules that have potential therapeutic effects .
Analytical Chemistry
Analytical chemists utilize this compound as a standard or reagent in chromatography and mass spectrometry. It helps in the identification and quantification of complex biological samples, ensuring accurate analytical results .
Chemical Synthesis
This compound is also involved in broader chemical synthesis processes. It can be used to create a variety of chemical structures, serving as a precursor for synthesizing other organic compounds with diverse functionalities .
Future Directions
properties
IUPAC Name |
methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHYLMJQPYGQBM-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanyl-L-leucine, methyl ester, hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

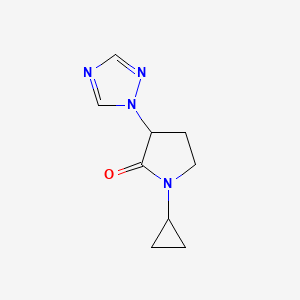
![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2955156.png)
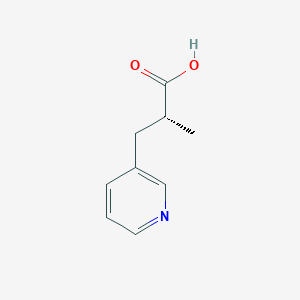


![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)
![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)
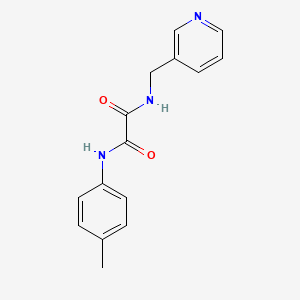

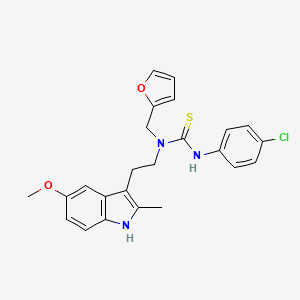
![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2955175.png)
